2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol

描述

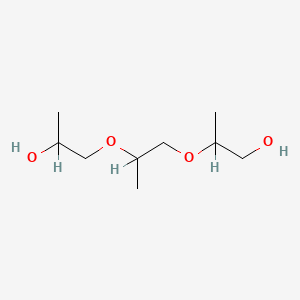

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2-[2-(2-hydroxypropoxy)propoxy]propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O4/c1-7(11)5-12-9(3)6-13-8(2)4-10/h7-11H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCZVSXRMYJUNFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OCC(C)OCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O4, Array | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871342 | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tripropylene glycol is a colorless liquid. (USCG, 1999), Liquid, Colorless odorless liquid; [ICSC], ODOURLESS COLOURLESS LIQUID. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

523 °F at 760 mmHg (USCG, 1999), 271 °C, Heat of vaporization at boiling point = 330 kJ/kg; Specific heat capacity at 20 °C = 2.26 kJ/kg/K; Dynamic viscosity at 20 °C = 84 mPa s. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

285 °F (USCG, 1999), 285 °F (141 °C) (CLOSED CUP), 141 °C c.c. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

SOL IN WATER, METHANOL, ETHER, MISCIBLE WITH ALC, Solubility in water: miscible | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.022 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.019 @ 20 °C/20 °C, LB/GAL: 8.51 bulk density, Relative density (water = 1): 1.0 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

6.63 (Air = 1), Relative vapor density (air = 1): 6.6 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.00048 [mmHg], 1 MM HG @ 96.0 °C, Vapor pressure, Pa at 96 °C: 133 | |

| Record name | Tripropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7638 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

24800-44-0, 45096-22-8 | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Tripropylene glycol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024800440 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0045096228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanol, [(1-methyl-1,2-ethanediyl)bis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-[2-(2-Hydroxypropoxy)propoxy]propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | [(methylethylene)bis(oxy)]dipropanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.227 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(2-(2-HYDROXYPROPOXY)PROPOXY)-1-PROPANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5U049772F7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1348 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-49 °F (USCG, 1999), < -30 °C | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/9155 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRIPROPYLENE GLYCOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2655 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Methodologies and Process Engineering for 2 2 2 Hydroxypropoxy Propoxy 1 Propanol

Industrial Production Strategies and Chemical Kinetics

The commercial production of TPG is not typically a direct synthesis but rather a co-production with MPG and DPG. nih.gov The process hinges on the reaction of propylene (B89431) oxide with water, which can proceed non-catalytically at high temperatures and pressures or be catalyzed to enhance reaction rates and selectivity. umsystem.edu

Propylene Oxide Hydrolysis: Reaction Mechanisms and Oligomer Formation Control

The formation of propylene glycols occurs through a series-parallel reaction mechanism. scribd.comresearchgate.net The initial reaction is the hydrolysis of propylene oxide (PO) with water to form monopropylene glycol (MPG).

Reaction 1: Formation of Monopropylene Glycol C₃H₆O (Propylene Oxide) + H₂O (Water) → C₃H₈O₂ (Monopropylene Glycol)

Subsequently, the newly formed MPG, containing a reactive hydroxyl group, can react with another molecule of propylene oxide. This second reaction step yields dipropylene glycol (DPG).

Reaction 2: Formation of Dipropylene Glycol C₃H₈O₂ (Monopropylene Glycol) + C₃H₆O (Propylene Oxide) → C₆H₁₄O₃ (Dipropylene Glycol)

The target compound, 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol (TPG), is formed when DPG reacts with a further molecule of propylene oxide.

Reaction 3: Formation of Tripropylene (B76144) Glycol C₆H₁₄O₃ (Dipropylene Glycol) + C₃H₆O (Propylene Oxide) → C₉H₂₀O₄ (Tripropylene Glycol)

This sequence can continue, leading to the formation of higher-order polyglycols (oligomers). umsystem.edu Controlling the distribution of these oligomers is the central challenge in the selective synthesis of TPG. The key to this control lies in manipulating the relative rates of the competing reactions. To favor the formation of higher glycols like TPG, the concentration of propylene oxide relative to water and lower glycols is managed. A lower water-to-PO ratio will generally lead to the formation of higher molecular weight glycols, as the propylene oxide is more likely to react with the already formed glycols (MPG, DPG) than with the remaining water. google.comresearchgate.net Conversely, a large excess of water is used commercially to maximize the production of MPG. umsystem.edu

The reaction mechanism itself, particularly when catalyzed, involves the nucleophilic attack on the carbon atoms of the epoxide ring of propylene oxide. umsystem.edu Depending on whether the catalysis is anionic or cationic, the ring can open at different positions, leading to different isomers of the resulting glycols. umsystem.edu

Optimization of Reaction Conditions for Selective Synthesis (e.g., Temperature, Pressure, Stoichiometry, Catalyst Loading)

The selective synthesis of this compound is a balancing act of several critical process parameters.

Stoichiometry (Reactant Ratio): The molar ratio of water to propylene oxide is the most influential factor in determining the final product distribution. To increase the yield of TPG and other higher oligomers, a lower ratio of water to propylene oxide is necessary. google.com If the primary goal were MPG, a large excess of water, sometimes as high as a 15:1 molar ratio, would be used. For TPG, while specific industrial ratios are proprietary, the principle is to limit the water available for the initial hydrolysis step, thereby promoting the subsequent reactions of PO with the formed glycols. umsystem.edu However, using too little water can lead to the formation of very high molecular weight polyglycols. researchgate.net

Temperature: Increasing the reaction temperature generally increases the reaction rate for all glycol formation steps. ieomsociety.org Typical industrial processes for non-catalyzed hydrolysis operate at elevated temperatures, often in the range of 125 to 160°C. google.com Simulation studies have shown that increasing temperature enhances the conversion of propylene oxide. unsri.ac.idunsri.ac.id However, excessively high temperatures can lead to undesirable side reactions and impact product selectivity.

Pressure: The hydrolysis of propylene oxide is typically carried out under autogenous pressure, meaning the pressure is generated by heating the reactants in a closed system. google.com This pressure, often in the range of 125 to 200 pounds per square inch, is necessary to keep the low-boiling propylene oxide in the liquid phase at the required reaction temperatures. google.com

Catalyst Loading: While the reaction can proceed non-catalytically, catalysts are often used to increase the reaction rate and allow for lower operating temperatures and pressures. umsystem.edu Both acid and base catalysts can be employed. The amount of catalyst used (catalyst loading) affects the reaction kinetics. The optimal loading is determined by balancing the desired increase in reaction rate against the cost of the catalyst and the potential for unwanted side reactions.

Table 1: Influence of Reaction Parameters on Propylene Glycol Synthesis

| Parameter | Effect on Reaction | Typical Range for Glycol Production | Note for TPG Selectivity |

|---|---|---|---|

| Water:PO Ratio | Controls oligomer distribution. google.com | 1:1 to 15:1 (molar) | Lower ratios favor higher glycols like TPG. |

| Temperature | Increases reaction rate. ieomsociety.org | 125 - 160 °C (non-catalyzed) google.com | Optimization needed to balance rate and selectivity. |

| Pressure | Maintains liquid phase. google.com | Autogenous (e.g., 125-200 psi) google.com | Dependent on temperature and reactor design. |

| Catalyst | Increases reaction rate and can influence selectivity. umsystem.edu | Acid or Base catalysts | Choice of catalyst can affect isomer distribution. umsystem.edu |

Advanced Separation and Purification Principles: Distillation Processes for Isomer Mixtures

Following the reaction, the product stream is a mixture of water, unreacted propylene oxide, and a distribution of propylene glycols (MPG, DPG, TPG, and higher). The separation and purification of this compound from this complex mixture is a critical and energy-intensive part of the production process. The primary method used is fractional distillation, which leverages the differences in the boiling points of the components.

The process typically involves a series of distillation columns:

Light Ends Removal: The first column removes unreacted propylene oxide and other low-boiling impurities from the top of the column.

Water Removal: A subsequent column is used to separate the large amount of water from the glycol products.

Glycol Fractionation: The remaining mixture of glycols is then fed into a vacuum distillation train. Operating under vacuum allows the high-boiling glycols to be distilled at lower temperatures, preventing thermal degradation. In this train:

MPG, having the lowest boiling point among the glycols, is separated first.

DPG is then separated from the remaining heavier glycols.

Finally, TPG is distilled, leaving the higher polyglycols as the bottom product.

The efficiency of this separation is crucial for achieving the high purity required for commercial grades of TPG.

Table 2: Boiling Points of Propylene Glycol Oligomers (at atmospheric pressure)

| Compound Name | Boiling Point (°C) |

|---|---|

| Propylene Oxide | 34 |

| Water | 100 |

| Monopropylene Glycol (MPG) | 188.2 |

| Dipropylene Glycol (DPG) | 230.5 |

| Tripropylene Glycol (TPG) | 276 |

Catalytic Systems in this compound Synthesis

While non-catalytic hydrolysis is common, catalysis plays a vital role in enhancing the efficiency and selectivity of propylene oxide hydrolysis. Research continues to focus on developing more effective catalytic systems.

Development of Novel Heterogeneous Catalysts: Active Sites and Deactivation Mechanisms

Heterogeneous catalysts, which are in a different phase from the reactants (typically solid catalysts in a liquid reaction mixture), are highly desirable for industrial processes because they are easily separated from the product stream. For propylene oxide hydrolysis, various materials have been investigated.

Ion-Exchange Resins: Anion exchange resins in the bicarbonate form have shown effectiveness as heterogeneous catalysts for the hydration of propylene oxide. researchgate.net These catalysts can promote the reaction under milder conditions than the non-catalytic process.

Zeolites: Zeolites, such as ZSM-5, are microporous aluminosilicate (B74896) minerals that can be used as solid acid catalysts. scilit.comresearchgate.net Their well-defined pore structures and acidic sites can facilitate the ring-opening of propylene oxide. The active sites in these catalysts are typically Brønsted acid sites (protons) associated with the aluminum atoms in the zeolite framework.

Catalyst Deactivation is a significant concern in industrial applications. For zeolite catalysts, deactivation can occur through several mechanisms:

Coking: The deposition of heavy, carbon-rich oligomers or polymers on the catalyst surface and within its pores can block access to the active sites.

Leaching: The active components of the catalyst can sometimes dissolve or be stripped away into the reaction medium over time, reducing the catalyst's effectiveness.

Poisoning: Impurities in the feedstock can adsorb strongly to the active sites, rendering them inactive.

Mechanistic Studies of Catalyst-Mediated Glycol Formation

The mechanism of catalyst-mediated glycol formation depends on the nature of the catalyst's active sites (acidic or basic).

Acid Catalysis: In the presence of an acid catalyst (like H-ZSM-5), the reaction is initiated by the protonation of the oxygen atom in the propylene oxide ring. researchgate.net This makes the epoxide ring more susceptible to nucleophilic attack by a water molecule (for MPG formation) or a hydroxyl group from another glycol molecule (for DPG and TPG formation). The attack can occur at either the primary or secondary carbon of the epoxide ring, leading to a mixture of isomers. Stronger acid catalysts tend to favor the formation of a higher proportion of primary alcohol products. umsystem.edu

Base Catalysis: With a base catalyst, the nucleophile (water or an alcohol) is first deprotonated, making it more potent. This activated nucleophile then attacks one of the carbon atoms of the propylene oxide ring, forcing the ring to open. Anionic (base) catalysis preferentially leads to the attack at the least sterically hindered carbon atom, resulting predominantly in secondary alcohol products. umsystem.edu

Understanding these mechanisms is crucial for designing catalysts that can selectively steer the reaction towards the desired product, such as this compound, by controlling which reactions are favored and which isomers are formed.

Table of Compound Names

| Common Name/Acronym | IUPAC Name |

| TPG | This compound |

| DPG | 2-(2-Hydroxypropoxy)-1-propanol |

| MPG | Propane-1,2-diol |

| Propylene Oxide (PO) | Methyloxirane |

Chemical Reactivity and Derivatization Chemistry of 2 2 2 Hydroxypropoxy Propoxy 1 Propanol

Fundamental Reaction Mechanisms of Hydroxyl Functional Groups

The hydroxyl groups of 2-(2-(2-hydroxypropoxy)propoxy)-1-propanol exhibit reactivity characteristic of alcohols, engaging in oxidation, reduction, and substitution reactions. The presence of two hydroxyl groups allows for the formation of a variety of derivatives.

Oxidation Pathways and Product Characterization

The oxidation of glycols like TPG can occur under various conditions, leading to a range of products. penray.com During normal operation in systems where it is used, some TPG molecules may pick up extra oxygen, leading to the formation of carboxylic acids such as formic acid, oxalic acid, and glycolic acid. penray.com

In biological systems, the bio-oxidation of tripropylene (B76144) glycol under aerobic conditions has been studied. nih.govresearchgate.net Probable biotransformation products include metabolites with a single terminal aldehyde or a ketone group, as well as metabolites with two terminal aldehyde or ketone groups. nih.govresearchgate.net These metabolites can be identified and semi-quantitatively determined using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). nih.govresearchgate.net

The oxidation of propylene (B89431) glycol, a related compound, has been studied using various catalysts. For instance, using a chromium terephthalate (B1205515) metal-organic framework (Cr-MIL-101) as a heterogeneous catalyst with tert-butyl hydroperoxide as the oxidant, the primary product is hydroxyacetone. rsc.org The solvent used plays a crucial role in the reaction, with aprotic solvents generally leading to higher conversion and product yields compared to protic solvents. rsc.org

Reduction Reactions and Mechanistic Insights

While direct reduction of the hydroxyl groups in this compound is not a common reaction, the compound itself can act as a reducing agent in certain contexts. For example, tripropylene glycol has been utilized as a reducing agent in the synthesis of silver nanoparticles on bamboo charcoal. sigmaaldrich.com

In the context of its synthesis, aldehydes formed as byproducts can be reduced. For instance, in the production of acrylate-grade tripropylene glycol, aldehyde impurities can be neutralized by reacting them with an additive like an alkali metal borohydride, which acts as a reducing agent. google.com

Substitution Reactions and Functional Group Interconversions

The hydroxyl groups of this compound can undergo nucleophilic substitution reactions, a common pathway for functional group interconversion in alcohols. libretexts.orglibretexts.org For these reactions to occur, the hydroxyl group, which is a poor leaving group, must first be converted into a better leaving group. libretexts.orglibretexts.org This is often achieved by protonation in the presence of a strong acid. libretexts.org

A key substitution reaction is esterification, where the hydroxyl groups react with carboxylic acids or their derivatives to form esters. chemicalbook.com For example, this compound is derivatized into tripropylene glycol diacrylate through an esterification reaction with acrylic acid. sumitomo-chem.co.jp This diacrylate is a crucial component in ultraviolet (UV) and electron beam (EB) cured resins. sumitomo-chem.co.jp

Oligomerization and Polymerization Chemistry Involving this compound

Due to its difunctional nature, this compound is a valuable monomer and chain extender in the synthesis of higher oligomers and polymers.

Controlled Formation of Higher Oligomers (e.g., Tetrapropylene Glycol)

The production of this compound itself is a form of oligomerization, typically occurring as a byproduct in the hydration of propylene oxide to produce monopropylene glycol. sumitomo-chem.co.jparpadis.com In this process, propylene glycol reacts sequentially with propylene oxide to form dipropylene glycol, tripropylene glycol, and higher oligomers like tetrapropylene glycol. sumitomo-chem.co.jp

The formation of these higher oligomers can be controlled to some extent by adjusting reaction conditions and using specific catalysts. For instance, solid acid catalysts like niobic acid have shown high activity and selectivity in the synthesis of dipropylene glycol and tripropylene glycol from propylene oxide and water, while minimizing the formation of tetrapropylene glycol. sumitomo-chem.co.jp A patent describes a method for synthesizing tripropylene glycol with a content of 45-55% and only 1-3% of tetrapropylene glycol by reacting 1,2-propylene glycol with propylene oxide using a dimethylamino ethanol (B145695) catalyst. google.com

The production of high-purity tripropylene glycol often involves separating it from a mixture containing dipropylene glycol, tetrapropylene glycol, and other heavier glycols. google.compatentcut.com

Role in Polyurethane and Polyester (B1180765) Synthesis: Chemical Principles and Structure-Reactivity Relationships

Polyurethane Synthesis:

This compound serves as a polyol in the synthesis of polyurethanes. google.comdow.com The fundamental reaction involves the condensation of the hydroxyl groups of the polyol with the isocyanate groups (NCO) of a di- or polyisocyanate. l-i.co.ukacs.org This reaction proceeds readily, often at room temperature, and can be catalyzed by substances like tertiary amines or organometallic compounds. l-i.co.ukacs.org

The structure of the resulting polyurethane is influenced by the functionality and molecular weight of the polyol. google.comacs.org Using a diol like this compound leads to the formation of linear polyurethane chains. acs.org The flexibility of the final polymer is influenced by the length of the polyol chain; longer chains like that of TPG contribute to more flexible polyurethanes. acs.org The presence of hydroxyl groups in the polymer chain can also affect the polymerization kinetics. rsc.org

Polyester Synthesis:

In polyester synthesis, this compound acts as the diol monomer, which is reacted with a dicarboxylic acid or its anhydride. propylene-glycol.comarpadis.comunivarsolutions.com This condensation polymerization reaction results in the formation of ester linkages and the elimination of a small molecule, typically water. terrificscience.org

The properties of the resulting polyester are dependent on the specific diol and dicarboxylic acid used. The use of a diol with two functional groups, like this compound, leads to the formation of a linear polyester. terrificscience.org The type of glycol used has a significant effect on the characteristics of the final unsaturated polyester resin. researchgate.net

Synthesis and Characterization of Novel Derivatives of this compound

The hydroxyl groups of this compound, commonly known as tripropylene glycol (TPG), are the primary sites for chemical modification. These functional groups allow for a variety of derivatization reactions, leading to the synthesis of novel molecules with tailored properties. The most common derivatizations involve etherification and esterification reactions, which modify the polarity, viscosity, reactivity, and other physicochemical characteristics of the parent glycol.

The hydroxyl groups of this compound can be converted to ether groups through Williamson ether synthesis or by reaction with epoxides. A significant derivative is tripropylene glycol monomethyl ether (TPM), which exists as a mixture of up to eight isomers due to the multiple hydroxyl positions and stereocenters in the TPG backbone. google.comscbt.com TPM is typically synthesized through the ring-opening addition reaction of propylene oxide with propylene glycol methyl ether under the influence of a highly alkaline catalyst. google.comgoogle.com The resulting product is a mixture of isomers, with the mass fraction of the eight isomers reaching over 97.0% as determined by gas chromatography. google.com

The synthesis process involves reacting the raw materials and then purifying the product through a series of distillation and rectification steps to separate unreacted components and isolate the desired tripropylene glycol methyl ether cut. google.com Characterization of the final product typically involves measuring the boiling range and analyzing the isomeric distribution using gas chromatography. google.com

Interactive Data Table: Synthesis and Properties of Tripropylene Glycol Methyl Ether (TPM) Below is a summary of the synthesis process and product characteristics based on industrial preparation methods. google.com Users can sort the data by clicking on the column headers.

| Parameter | Description | Value/Range |

| Reaction Type | Ring-opening addition | - |

| Reactants | Dipropylene glycol methyl ether extracted alcohol ether solution, Propylene Oxide | - |

| Catalyst | Highly alkaline catalyst | - |

| Purification Step 1 | Neutralization with oxalic acid | - |

| Purification Step 2 | Rectification to separate light components | - |

| Purification Step 3 | Distillation | - |

| Still Temperature | Distillation condition | 125 - 150 °C |

| Tower Top Temperature | Distillation condition | 90 - 110 °C |

| Extraction Reflux Ratio | Distillation condition | 1:2 to 2:1 |

| Product | Tripropylene Glycol Methyl Ether (TPM) | - |

| Boiling Range | Final product characteristic | 239.4 - 250.1 °C |

| Purity | Sum of 8 isomers by Gas Chromatography | > 97.0% |

Esterification is a fundamental reaction for modifying this compound. The two hydroxyl groups can react with one or two equivalents of a carboxylic acid to form mono- or di-esters, respectively. This reaction is typically catalyzed by an acid, such as methanesulfonic acid or p-toluenesulfonic acid, and is driven to completion by the removal of water, often through azeotropic distillation with a solvent like toluene (B28343) or cyclohexane. guidechem.compatsnap.com

A widely synthesized derivative is tri(propylene glycol) diacrylate (TPGDA), formed by the esterification of TPG with acrylic acid. guidechem.comsfdchem.com TPGDA is a low-viscosity, reactive monomer used extensively in radiation-curing applications. guidechem.com The reaction is carried out in the presence of a polymerization inhibitor (e.g., hydroquinone) to prevent the premature polymerization of the acrylic acid and the resulting ester. patsnap.comgoogle.com The progress of the esterification is monitored by measuring the acid value of the reaction mixture. patsnap.com Besides acrylic acid, other carboxylic acids like 2-ethylhexanoic acid and oleic acid are also used to synthesize TPG esters for applications such as plasticizers. researchgate.net

Interactive Data Table: Research Findings on the Esterification of TPG with Acrylic Acid The following table summarizes typical reaction conditions for the synthesis of tri(propylene glycol) diacrylate (TPGDA) as reported in patent literature. patsnap.comgoogle.com Users can sort the data by clicking on the column headers.

| Parameter | Reactant/Condition | Example Value/Type |

| Primary Alcohol | This compound (TPG) | 44 - 60 parts by weight |

| Carboxylic Acid | Acrylic Acid | 37.4 - 50 parts by weight |

| Catalyst | Acid Catalyst | Methanesulfonic Acid, p-Toluenesulfonic Acid |

| Catalyst Amount | % of total reactant weight | ~2.2% or 1-10 parts by weight |

| Solvent | Water-azeotroping agent | Cyclohexane, Toluene |

| Solvent Amount | % of total reactant weight | 16% or 40-60 parts by weight |

| Inhibitor | To prevent polymerization | Hydroquinone, p-Hydroxyanisole |

| Reaction Temperature | Maintained during reaction | 80 - 115 °C |

| Reaction Time | Duration of esterification | 3 - 16 hours |

| Post-Reaction Step | Removal of catalyst and unreacted acid | Neutralization, Washing, Resin Adsorption |

| Final Product | Diester of Tripropylene Glycol | Tri(propylene glycol) diacrylate (TPGDA) |

Advanced Analytical Methodologies for 2 2 2 Hydroxypropoxy Propoxy 1 Propanol Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone for the analysis of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol, which often exists in complex mixtures with other propylene (B89431) glycol oligomers and isomers. cdc.gov These separation techniques are crucial for ensuring product purity and understanding the composition of industrial formulations.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a primary and powerful tool for the analysis of volatile and semi-volatile compounds like propylene glycols. cdc.gov It is particularly well-suited for determining the purity of this compound and for separating and identifying its various isomers. analytice.comrestek.com Commercially available tripropylene (B76144) glycol (TPG) is a mixture of isomers, and GC-MS provides the necessary resolution to distinguish these closely related structures. tandfonline.comresearchgate.net

Research has shown that specialized capillary columns, such as those with cyano-based stationary phases, offer enhanced resolution for glycol ether isomers compared to standard columns. restek.com For instance, the Rxi®-1301Sil MS column provides excellent separation of glycol isomers in a significantly shorter analysis time. restek.comgcms.cz The use of a thin film (e.g., 0.25 µm) increases efficiency, resulting in narrower peaks and improved resolution. gcms.cz The mass spectrometer detector offers definitive identification by providing detailed mass fragmentation patterns for each separated component, even for higher molecular weight propylene glycol series compounds whose fragments may not produce abundant ions above 150 amu. restek.comgcms.cz The limit of quantification for tripropylene glycol using in-house GC-MS methods has been reported to be as low as 0.1 mg/L. analytice.com

| Parameter | Condition |

|---|---|

| Column | Rxi®-1301Sil MS, 30 m x 0.25 mm ID, 0.25 µm |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, Constant Flow |

| Oven Program | Initial Temp: 45 °C (hold 1 min), Ramp: 25 °C/min to 280 °C (hold 2 min) |

| Detector | Mass Spectrometer (MS) |

| Source Temperature | 230 °C |

| Scan Range | 20-220 amu |

High-Performance Liquid Chromatography (HPLC) for Complex Mixtures

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for analyzing complex mixtures containing less volatile or thermally sensitive compounds, such as higher oligomers of propylene glycol. While GC is effective for lower oligomers, HPLC is often preferred for polymeric substances. sielc.com The method is frequently used to determine the oligomeric profile of polyethylene (B3416737) glycols (PEG) and polypropylene (B1209903) glycols (PPG) in various matrices. nih.govresearchgate.net

For enhanced detection and quantification, especially at trace levels, derivatization of the glycol's hydroxyl groups is a common strategy. nih.govupce.cz For example, derivatization with benzoyl chloride allows for sensitive UV detection. nih.govupce.cz When coupled with mass spectrometry (HPLC-MS) using an electrospray ionization (ESI) source, the detection limits can be improved by two to three orders of magnitude, reaching the µg/L range. nih.govupce.cz Mixed-mode chromatography, utilizing stationary phases with multiple retention mechanisms, offers unique selectivity for separating a wide array of chemical compounds, including PPG derivatives. sielc.com

| Parameter | Condition |

|---|---|

| Column | Primesep 200, 3.2 x 100 mm, 5 µm |

| Mobile Phase | Gradient Acetonitrile (10-60%) with 0.2% Trifluoroacetic Acid (TFA) buffer |

| Flow Rate | 0.5 mL/min |

| Detection | Evaporative Light Scattering Detector (ELSD) |

Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring

Spectroscopic methods provide fundamental information about the molecular structure, functional groups, and dynamic behavior of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of molecules. Both ¹H and ¹³C NMR are used to determine the precise connectivity of atoms within the tripropylene glycol molecule. chemicalbook.comchemicalbook.com NMR is particularly powerful for distinguishing between structural isomers, which is critical as commercial TPG is produced as a mixture. tandfonline.com

Detailed NMR studies on the closely related dipropylene glycol (DPG) have demonstrated the ability to identify and quantify the three different structural isomers present in commercial samples using ¹³C NMR. tandfonline.com This quantitative procedure allows for direct measurement without the need for chromatographic separation. tandfonline.com Such methodologies are directly applicable to TPG for studying its more complex isomeric composition and for characterizing the stereochemistry arising from its multiple chiral centers. The ¹H NMR spectrum provides information on the different proton environments, confirming the arrangement of hydroxypropoxy units. chemicalbook.com

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uoh.edu.iqresearchgate.net For this compound, these methods are essential for confirming the presence of its key chemical features: hydroxyl (-OH) groups and ether (C-O-C) linkages. researchgate.net

The IR spectrum of a polyol like TPG will show a characteristic broad absorption band in the high-frequency region (around 3400 cm⁻¹) corresponding to the O-H stretching vibrations of the hydroxyl groups. researchgate.net The C-O stretching vibrations of the ether and alcohol groups typically appear in the fingerprint region (around 1100-1250 cm⁻¹). researchgate.net Raman spectroscopy provides similar information but is particularly sensitive to the non-polar C-C backbone and symmetric vibrations, offering a complementary fingerprint of the molecule. uoh.edu.iqresearchgate.net Together, these techniques provide a rapid and non-destructive means of verifying the chemical identity and functional makeup of the compound. uoh.edu.iq

Real-time Process Monitoring using Online Near-Infrared (NIR) Spectroscopy

In industrial settings, ensuring consistent product quality and process efficiency is paramount. Online Near-Infrared (NIR) spectroscopy has emerged as a valuable process analytical technology (PAT) for the real-time monitoring of chemical reactions, such as polymerization processes that produce polyols. nih.govazom.comlabrulez.com By inserting a fiber-optic probe directly into a reactor or process stream, NIR spectroscopy can provide continuous data on key reaction parameters. azom.combuchi.com

For processes involving polyols like TPG, online NIR can monitor the consumption of monomers and the formation of the polymer backbone. azom.com It is used to track important quality attributes in real-time, such as the hydroxyl number, which relates to the molecular weight and reaction endpoint. labrulez.commetrohm.com This continuous monitoring allows for immediate adjustments to the process, preventing "overcooking" or batch failures, thereby increasing process stability and ensuring consistent product quality. nih.govlabrulez.com The technology is robust and suitable for harsh industrial environments, capable of handling high temperatures and pressures. nih.govbuchi.com

Thermophysical and Phase Equilibria Studies for Chemical Process Design

The design of separation processes and other chemical operations involving this compound necessitates accurate data on its behavior in mixtures. Thermophysical and phase equilibria studies provide this critical information.

Vapor-Liquid Equilibrium (VLE) Data Measurement and Predictive Modeling (e.g., NRTL Model)

Vapor-liquid equilibrium (VLE) data is essential for the design of distillation processes, a common method for purifying and separating chemical compounds. For this compound, VLE data has been experimentally determined for several binary systems.

In a notable study, the VLE for binary systems of tripropylene glycol (TPG) with other propylene glycols, such as dipropylene glycol (DPG), was investigated. The experimental p-T-x (pressure-temperature-mole fraction) data were measured using a static equilibrium apparatus over a temperature range of 350.15 K to 510.15 K and pressures up to 34.374 kPa. researchgate.net

The experimental data were then correlated using the Non-Random Two-Liquid (NRTL) model, a widely used activity coefficient model in chemical engineering. The NRTL model is capable of describing the non-ideal behavior of liquid mixtures and is particularly useful for systems with partial miscibility. The model utilizes binary interaction parameters that are determined by fitting the model equations to experimental VLE data.

Another study focused on the VLE of binary systems composed of tripropylene glycol and various aromatic hydrocarbons, including toluene (B28343), ethylbenzene, o-xylene, m-xylene, and p-xylene. researchgate.net The p-T-x experimental data for these systems were also determined using a static method at temperatures ranging from 305.15 K to 496.15 K. The obtained data were successfully correlated with the NRTL model to determine the binary interaction parameters for each mixture. researchgate.netresearchgate.net

Below are representative tables of the experimental VLE data and the regressed NRTL parameters for a selected binary system.

Vapor-Liquid Equilibrium Data for the Dipropylene Glycol (1) + this compound (2) System

Experimental p-T-x data for the binary system at various pressures. researchgate.net

| Pressure (kPa) | Temperature (K) | x1 (Liquid Mole Fraction of DPG) | y1 (Vapor Mole Fraction of DPG) |

|---|---|---|---|

| 5 | 448.15 | 0.1012 | 0.3122 |

| 5 | 440.15 | 0.2987 | 0.6211 |

| 5 | 435.15 | 0.5021 | 0.8015 |

| 5 | 430.15 | 0.7015 | 0.9102 |

| 15 | 475.15 | 0.1012 | 0.3119 |

| 15 | 468.15 | 0.2987 | 0.6208 |

| 15 | 462.15 | 0.5021 | 0.8011 |

| 15 | 456.15 | 0.7015 | 0.9100 |

NRTL Model Parameters for the Dipropylene Glycol (1) + this compound (2) System

The binary interaction parameters for the NRTL model provide a mathematical representation of the intermolecular forces. researchgate.net

| Parameter | Value |

|---|---|

| a12 | 0 |

| a21 | 0 |

| b12 (K) | -10.74 |

| b21 (K) | 25.13 |

| α12 | 0.3 |

Investigation of Solution Behavior in Binary and Multicomponent Systems

Understanding the solution behavior of this compound in different solvents is critical for applications such as liquid-liquid extraction and formulation development. This involves studying properties like miscibility, solubility, and the thermodynamic interactions between the components.

Research has been conducted on the liquid-liquid equilibrium (LLE) of binary systems containing tripropylene glycol. For instance, the LLE for the mixture of 2,2,4-trimethylpentane (B7799088) and this compound was determined using the cloud point method at temperatures between 293.16 K and 353.1 K. revistadechimie.rosdbindex.comrevistadechimie.ro The experimental data were used to estimate the binary interaction parameters of the NRTL thermodynamic model. revistadechimie.rosdbindex.comrevistadechimie.ro The results indicated that the NRTL model with regressed parameters provided a more accurate representation of the experimental data compared to predictive models like UNIFAC. revistadechimie.rosdbindex.com

Liquid-Liquid Equilibrium Data for the 2,2,4-Trimethylpentane (1) + this compound (2) System

Experimental mutual solubility data at different temperatures. revistadechimie.ro

| Temperature (K) | w1 (Mass Fraction of 2,2,4-Trimethylpentane in TPG-rich phase) | w2 (Mass Fraction of TPG in 2,2,4-Trimethylpentane-rich phase) |

|---|---|---|

| 293.16 | 0.089 | 0.031 |

| 313.15 | 0.112 | 0.045 |

| 333.15 | 0.141 | 0.065 |

| 353.15 | 0.178 | 0.092 |

While extensive data on the behavior of this compound in multicomponent systems is limited in publicly available literature, studies on similar compounds like triethylene glycol (TEG) provide valuable insights. For example, new experimental data for the multicomponent vapor-liquid equilibrium of TEG/Water/Natural Gas systems have been performed at pressures ranging from 6.0 MPa to 12.5 MPa and temperatures from 15 °C to 40 °C. dtu.dk These studies are crucial for processes like natural gas dehydration. The principles and methodologies used in such investigations, including the use of equations of state like the Cubic-Plus-Association (CPA) model, can be applied to understand the behavior of this compound in similar multicomponent mixtures. dtu.dk

Chemical Engineering Applications and Advanced Materials Science Integration of 2 2 2 Hydroxypropoxy Propoxy 1 Propanol

Chemical Interactions in Polymer Formulation and Processing

The integration of 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol into polymer systems is a cornerstone of its industrial utility. Its bifunctional nature, owing to the two hydroxyl groups, allows it to act as a reactive intermediate in the synthesis of various polymers. chemondis.compropylene-glycol.com

Influence on Polymerization Kinetics and Macromolecular Architecture

The presence of this compound can significantly influence the kinetics of polymerization reactions. In the formation of polyesters and polyurethanes, it can act as a chain extender or a cross-linking agent. The rate of polymerization and the final molecular weight of the polymer can be affected by the concentration and reactivity of the hydroxyl groups in TPG. rsc.org The structure of the resulting macromolecule is directly impacted by the incorporation of the flexible and branched TPG unit, which can disrupt crystalline packing and introduce amorphous regions within the polymer structure. uomustansiriyah.edu.iqslideshare.net

The reaction kinetics are also dependent on factors such as temperature and the presence of catalysts. rsc.orgresearchgate.net For instance, in the synthesis of certain polymers, higher temperatures can accelerate the reaction rate but may also lead to side reactions if not carefully controlled. rsc.org The choice of catalyst can also play a crucial role in directing the polymerization towards the desired product and minimizing unwanted byproducts. sumitomo-chem.co.jpsumitomo-chem.co.jp

Structure-Property Relationships in Polymeric Materials Derived from this compound

The incorporation of this compound into a polymer matrix imparts specific properties to the final material. The flexible ether linkages and the branched structure of TPG can lead to a decrease in the glass transition temperature (Tg) and melting temperature (Tm) of the polymer, resulting in increased flexibility and a more rubbery state at room temperature. uomustansiriyah.edu.iqslideshare.netresearchgate.net This makes it a useful additive for modifying the mechanical properties of materials. researchgate.net

The relationship between the concentration of TPG and the resulting material properties is a key area of study in materials science. congdoandaukhi.vnrsc.org Generally, an increase in TPG content can lead to:

Increased Flexibility: The long, flexible chains of TPG disrupt the rigid structure of polymers like polyesters, making them less brittle. researchgate.net

Improved Impact Resistance: The amorphous regions created by TPG can absorb and dissipate energy, improving the material's ability to withstand impact.

Altered Thermal Properties: The glass transition temperature and melting point of the polymer can be tailored by adjusting the TPG content. uomustansiriyah.edu.iqresearchgate.net

Impact of TPG on Polymer Properties

| Property | Effect of Increasing TPG Content |

| Glass Transition Temperature (Tg) | Decreases |

| Melting Temperature (Tm) | Decreases |

| Flexibility | Increases |

| Crystallinity | Decreases |

This table illustrates general trends observed in structure-property relationship studies. uomustansiriyah.edu.iqslideshare.netresearchgate.net

Functional Role as a Chemical Intermediate in Industrial Processes

Beyond its direct use in polymer synthesis, this compound serves as a critical chemical intermediate in a variety of industrial processes. metoree.comthirdcoastchemicals.comthegoodscentscompany.com Its unique solvent properties and ability to act as a coupling agent make it indispensable in many formulations. univarsolutions.comcontimpex.com

Mechanistic Understanding of its Action as a Coupling Agent in Formulations

As a coupling agent, this compound facilitates the mixing of otherwise immiscible components in a formulation. This is particularly relevant in systems containing both aqueous and organic phases. The hydrophilic hydroxyl groups of TPG can interact with water, while the more hydrophobic propylene (B89431) ether backbone can associate with organic components. This dual-affinity allows it to stabilize emulsions and improve the compatibility of different ingredients in a mixture. propylene-glycol.comimim.pl This property is leveraged in the formulation of coatings, inks, and cleaning agents. chemondis.comunivarsolutions.com

Solvent Properties and Their Influence on Reaction Efficacy and Selectivity

The broad solvency of this compound makes it an effective medium for a variety of chemical reactions. guidechem.comunivarsolutions.com It can dissolve a wide range of organic compounds, including resins, dyes, and other active ingredients. guidechem.com This solubility is crucial for ensuring uniform reaction conditions and maximizing the efficiency of a process.

Furthermore, the solvent properties of TPG can influence the selectivity of a reaction. By creating a specific microenvironment around the reactants, it can favor certain reaction pathways over others, leading to a higher yield of the desired product. Its high boiling point and low volatility also make it suitable for reactions that require elevated temperatures. chemondis.comguidechem.comunivarsolutions.com These characteristics are particularly valuable in the synthesis of fine chemicals and pharmaceuticals. thirdcoastchemicals.com

Novel Applications in Specialized Chemical Systems

Research continues to uncover new and specialized applications for this compound. Its unique set of properties makes it a candidate for use in advanced materials and specialized chemical systems. For example, its derivative, tripropylene (B76144) glycol diacrylate (TPGDA), is used as a reactive diluent in UV and EB cured resins, which are in growing demand for energy-efficient and environmentally friendly coatings and inks. sumitomo-chem.co.jpimim.pl The ability of TPGDA to crosslink when exposed to free radicals contributes to the formation of durable and high-performance materials. imim.pl

Further research is exploring its potential in areas such as drug delivery systems, where its biocompatibility and solvent properties could be advantageous. thirdcoastchemicals.com As industries move towards more sustainable and high-performance materials, the versatility of this compound is likely to lead to its integration into an even wider array of innovative technologies.

Electrolyte Chemistry in Advanced Energy Storage Devices

The utility of this compound in the electrolyte chemistry of advanced energy storage devices, such as lithium-ion batteries, is an area of theoretical potential rather than established application. Its molecular structure, characterized by ether linkages and terminal hydroxyl groups, suggests properties that could be beneficial for electrolyte formulations.

The ether groups can solvate lithium ions, potentially facilitating their transport within the electrolyte, a critical factor for battery performance. The hydroxyl groups, however, can react with certain electrode materials, which may be detrimental. The viscosity and thermal stability of the compound would also be important considerations. Research into oligo-ether electrolytes has explored the balance between ion conductivity and viscosity, and while specific data for this compound is not available, its properties can be situated within this broader class of materials.

Table 1: Theoretical Electrolyte Properties of this compound and Related Compounds

| Property | This compound | Poly(ethylene glycol) dimethyl ether (PEGDME) | Propylene Carbonate (PC) |

|---|---|---|---|

| Potential for Ion Solvation | High (due to ether linkages) | High | Moderate |

| Viscosity | Expected to be high | Varies with molecular weight | Low |

| Electrochemical Stability Window | Unknown | Moderate | High |

| Boiling Point | High | Varies with molecular weight | 242 °C |

This table is illustrative and based on general chemical principles, as direct experimental data for the application of this compound in electrolytes is not available.

Molecular Stabilization Mechanisms for Biological Macromolecules (e.g., enzymes, proteins)

The application of this compound in the stabilization of biological macromolecules like enzymes and proteins is predicated on the well-documented effects of other polyols and polyethers. These compounds can act as cryo- and lyoprotectants, preserving the structure and function of proteins during freezing, drying, and storage.

The mechanism of stabilization is often attributed to the "preferential exclusion" effect. The stabilizer is preferentially excluded from the protein's surface, leading to a thermodynamically unfavorable situation that is relieved by minimizing the protein's surface area, thus favoring the compact, native state. The multiple hydroxyl groups and the flexible ether backbone of this compound could contribute to this effect by forming a hydrogen-bonded network with water molecules, thereby structuring the solvent around the protein.

Table 2: Potential Mechanisms for Macromolecule Stabilization by this compound

| Stabilization Mechanism | Description | Relevance of this compound Structure |

|---|---|---|

| Preferential Exclusion | The stabilizer is excluded from the protein surface, promoting a compact, native state. | The hydrophilic nature and potential for hydrogen bonding would be key. |

| Vitrification | Formation of a glassy, amorphous solid at low temperatures, preventing ice crystal formation. | The high viscosity and multiple hydroxyl groups could promote glass formation. |

| Water Replacement | Direct hydrogen bonding of the stabilizer to the protein surface, replacing water molecules. | The terminal hydroxyl groups could participate in this mechanism. |

This table outlines potential mechanisms based on the behavior of similar compounds; specific research on this compound is lacking.

Environmental Chemistry and Chemical Degradation Studies of this compound

The environmental fate of the synthetic chemical compound this compound, commonly known as tripropylene glycol (TPG), is governed by a combination of its physicochemical properties and its susceptibility to various degradation processes. As a substance with widespread industrial applications, understanding its behavior in different environmental compartments—air, water, and soil—is essential. This article details the abiotic and biotic degradation pathways of tripropylene glycol and discusses its environmental distribution based on fate modeling, adhering strictly to these topics.

Computational and Theoretical Chemistry Approaches for 2 2 2 Hydroxypropoxy Propoxy 1 Propanol

Quantum Chemical Calculations for Molecular Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure and related properties of molecules like 2-(2-(2-Hydroxypropoxy)propoxy)-1-propanol. DFT offers a balance between computational cost and accuracy, making it suitable for molecules of this size. rsc.orgnih.gov

Conformational Landscape: The presence of two hydroxyl (-OH) groups and three ether oxygen atoms allows for a complex potential energy surface. The key drivers of conformational preference are:

Torsional Strain: Rotation around the C-C and C-O bonds.

Steric Hindrance: Repulsive interactions between bulky methyl groups and other parts of the molecule.

Intramolecular Hydrogen Bonding: The hydroxyl groups can act as hydrogen bond donors, while the ether oxygens and other hydroxyl groups can act as acceptors. This can lead to the formation of pseudo-cyclic structures, which significantly stabilize certain conformations.

Energetics: Quantum chemical calculations are used to optimize the geometry of various potential conformers and calculate their relative energies. Finding the global minimum energy conformer from the vast number of possibilities is a significant computational challenge. nih.gov The stability of different conformers is influenced by the balance of the interactions mentioned above. For instance, a conformation stabilized by a strong intramolecular hydrogen bond may be favored energetically, even if it introduces some torsional strain. The energy differences between conformers are typically on the order of a few kcal/mol. nih.gov

Below is a hypothetical data table illustrating the types of results obtained from such a conformational analysis.

| Conformer ID | Key Dihedral Angles (τ1, τ2, τ3) | Intramolecular H-Bond (Donor-Acceptor) | Relative Energy (kcal/mol) |

| TPG-Conf-01 | (g+, g+, a) | O(H)1 ... O(ether)2 | 0.00 (Global Minimum) |

| TPG-Conf-02 | (a, a, a) | None | 2.15 |

| TPG-Conf-03 | (g-, a, g+) | O(H)4 ... O(H)1 | 1.30 |

| TPG-Conf-04 | (a, g+, g-) | O(H)1 ... O(ether)3 | 0.85 |

| (Note: This table is illustrative. 'g+', 'g-', and 'a' represent gauche+, gauche-, and anti conformations of key dihedral angles.) |

Quantum chemical calculations are crucial for mapping the detailed mechanisms of chemical reactions involving this compound. A primary example is its formation from the reaction of propylene (B89431) glycol with propylene oxide. acs.org

Reaction Mechanism: The synthesis of propylene glycol ethers can be catalyzed by either acids or bases, and the mechanisms differ. researchgate.net DFT can be used to model these reaction pathways. For instance, in a base-catalyzed mechanism, the reaction proceeds via the nucleophilic attack of an alkoxide ion on the epoxide ring of propylene oxide.

Transition State Theory: To elucidate the reaction pathway, computational chemists locate the transition state (TS)—the highest energy point along the reaction coordinate. acs.org The energy difference between the reactants and the transition state is the activation energy (Ea), which determines the reaction rate. Properties of the TS, such as its geometry and vibrational frequencies (which include a single imaginary frequency), are calculated to confirm its identity. acs.org

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to follow the reaction path downhill in both forward and reverse directions, ensuring that the TS correctly connects the desired reactants and products. acs.org This process provides a complete energy profile of the reaction, identifying any intermediates and secondary transition states. For example, DFT calculations combined with IRC can elucidate the synergistic effects of catalysts in the synthesis of propylene glycol ethers. rsc.org

The following table presents hypothetical activation energies for steps in the formation of TPG.

| Reaction Step | Catalyst | Activation Energy (Ea) (kcal/mol) |

| Propylene Glycol + Propylene Oxide → DPG | Base | 15.2 |

| Dipropylene Glycol + Propylene Oxide → TPG | Base | 16.5 |

| Propylene Glycol + Propylene Oxide → DPG | Acid | 12.8 |

| Dipropylene Glycol + Propylene Oxide → TPG | Acid | 13.9 |

| (Note: This table is for illustrative purposes only to show typical outputs of reaction pathway analysis.) |

Molecular Dynamics Simulations for Intermolecular Interactions

While quantum mechanics excels at describing individual molecules, molecular dynamics (MD) simulations are the preferred method for studying the behavior of large ensembles of molecules and their interactions over time. mdpi.com MD uses classical mechanics to simulate the movements of atoms and molecules, providing a dynamic picture of matter at the molecular level.

The properties of this compound in a solution are governed by its interactions with solvent molecules. MD simulations can provide detailed insights into these interactions. researchgate.net

Solvation Shell Structure: In a solvent like water or ethanol (B145695), solvent molecules arrange themselves around the TPG solute in specific patterns, forming solvation shells. The structure of these shells can be analyzed using the Radial Distribution Function, g(r), which gives the probability of finding a solvent atom at a certain distance from a solute atom.

Hydrogen Bonding Dynamics: TPG's two hydroxyl groups and ether linkages make it both a hydrogen bond donor and acceptor. researchgate.net MD simulations can quantify the extent and dynamics of hydrogen bonding between TPG and solvent molecules. Key metrics include: